![molecular formula C22H24N2O6 B377167 4,4'-((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))bis(4-oxobutanoic acid)](/img/structure/B377167.png)
4,4'-((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))bis(4-oxobutanoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4’-[(3-Carboxypropanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoic acid is a complex organic compound characterized by its unique biphenyl structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a biphenyl core with carboxypropanoyl and oxobutanoic acid functional groups, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4’-[(3-Carboxypropanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of Carboxypropanoyl Group: The carboxypropanoyl group can be introduced via an amidation reaction using a suitable carboxylic acid derivative and an amine.
Addition of Oxobutanoic Acid Group: The oxobutanoic acid group can be added through a condensation reaction with a suitable keto acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-({4’-[(3-Carboxypropanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides, amines, or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-({4’-[(3-Carboxypropanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-({4’-[(3-Carboxypropanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Diaminobiphenyl-3,3’-dicarboxylic acid: Similar biphenyl structure with amino and carboxylic acid groups.
Biphenyl-4,4’-dicarboxylic acid: Lacks the amino and oxobutanoic acid groups but shares the biphenyl core.
4-Aminobiphenyl: Contains an amino group on the biphenyl core but lacks the carboxypropanoyl and oxobutanoic acid groups.
Uniqueness
4-({4’-[(3-Carboxypropanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific applications.
Propiedades
Fórmula molecular |
C22H24N2O6 |
|---|---|
Peso molecular |
412.4g/mol |
Nombre IUPAC |
4-[4-[4-(3-carboxypropanoylamino)-3-methylphenyl]-2-methylanilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H24N2O6/c1-13-11-15(3-5-17(13)23-19(25)7-9-21(27)28)16-4-6-18(14(2)12-16)24-20(26)8-10-22(29)30/h3-6,11-12H,7-10H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |
Clave InChI |
FMLIJUCXKOYSFK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CCC(=O)O)C)NC(=O)CCC(=O)O |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CCC(=O)O)C)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{4-nitrobenzoyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377085.png)
![5-(4-methoxybenzoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377088.png)

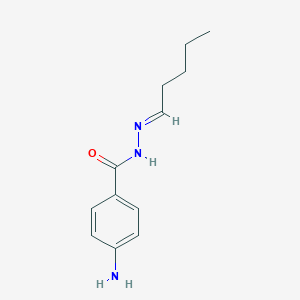
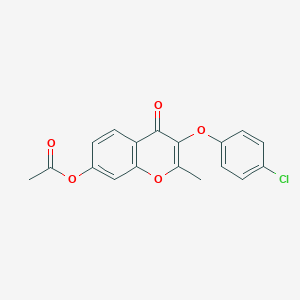
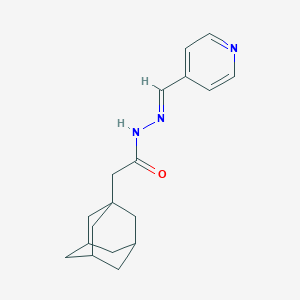
![Methyl 1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B377098.png)
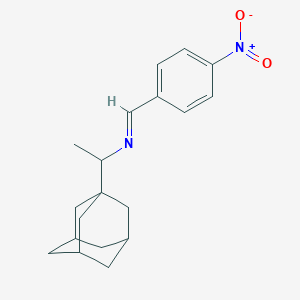
![12,13-dimethyl-14-thia-9,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,11(15),12-hexaen-10-one](/img/structure/B377100.png)
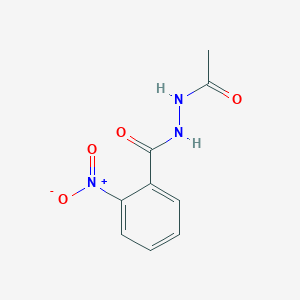
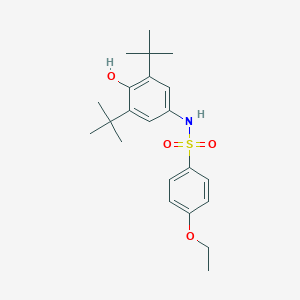
![N,N,N',N'-tetraethyl-P-[3-(4-methoxybenzylidene)-2-(4-morpholinyl)-1-cyclopenten-1-yl]phosphonothioic diamide](/img/structure/B377104.png)
![8,8-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B377105.png)
![Ethyl 2,2,2-trichloro-1-[(4-chlorophenyl)sulfonyl]ethylcarbamate](/img/structure/B377109.png)
